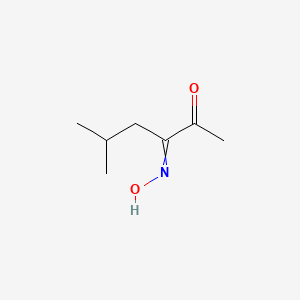

5-Methyl-3-oximino-2-hexanone

Description

Significance of α-Oximinoketone Functionalities in Organic Chemistry

α-Oximinoketones are a class of organic compounds characterized by the presence of an oxime group (=N-OH) adjacent to a carbonyl group (C=O). This unique structural arrangement imparts a rich and versatile reactivity, making them highly valuable intermediates in organic chemistry. The significance of α-oximinoketones stems from their ability to serve as precursors for a wide array of important organic molecules. rajpub.com They are key building blocks in the synthesis of various nitrogen-containing compounds, including amino acids, azaheterocycles, and amides. scielo.brresearchgate.net

The juxtaposition of the oxime and ketone functionalities allows for a range of chemical transformations. The oxime group can be readily reduced to an amine, providing a route to α-aminoketones, which are themselves important synthetic intermediates. scielo.brscienceopen.com Furthermore, the carbon-nitrogen double bond of the oxime can participate in cyclization reactions, leading to the formation of various heterocyclic systems. scielo.brgrafiati.com The carbonyl group, on the other hand, can undergo typical ketone reactions, further expanding the synthetic possibilities.

Some derivatives of α-oximinoketones have been investigated for their potential applications in various fields. For instance, certain α-oximinoketone derivatives attached to heterocyclic compounds have been explored for their pharmaceutical potential. rajpub.com Additionally, some have been noted for their use in agriculture. rajpub.com

Historical Context and Evolution of Oximation Methodologies

The formation of oximes, through the reaction of an aldehyde or ketone with hydroxylamine (B1172632), is a classic transformation in organic chemistry, with its roots tracing back to the 19th century. numberanalytics.comnih.gov The oximation of ketones to produce α-oximinoketones, specifically the nitrosation of a carbon atom alpha to a carbonyl group, has evolved significantly over the years.

Early methods for the synthesis of α-oximinoketones often involved the use of nitrous acid or its esters. mdpi.com These traditional methods, while effective, sometimes suffered from low yields and lack of selectivity, particularly when multiple potential nitrosation sites were present. mdpi.com The use of strong mineral acids was also a common feature of these early procedures. rajpub.com

Over time, a variety of new reagents and methodologies have been developed to improve the synthesis of α-oximinoketones, focusing on milder reaction conditions, higher yields, and greater chemoselectivity. These advancements include the use of:

Alkyl nitrites under acidic conditions. nih.gov

Nitrosyl chloride. prepchem.comgoogle.com

Solid-supported reagents, such as silica (B1680970) gel in the presence of a base. rajpub.com

Heterogeneous catalysts, which offer the advantage of easy separation from the reaction mixture. mdpi.com

More recent innovations have focused on developing greener and more efficient catalytic systems. For example, the use of carboxyl and nitrite (B80452) functionalized graphene quantum dots has been reported as a highly effective reagent and nanocatalyst for the synthesis of α-oximinoketones under mineral acid-free conditions. rajpub.com

The following table provides a brief overview of the evolution of oximation methodologies:

| Methodology | Reagents | Conditions | Advantages/Disadvantages |

| Classical Methods | Nitrous acid, alkyl nitrites | Strong acid | Often low yields and selectivity |

| Improved Reagents | Nitrosyl chloride | Varies | Can be more selective |

| Solid-Supported Synthesis | Sodium nitrite, silica gel, base | Mild | Easier workup |

| Heterogeneous Catalysis | Sodium nitrite, oxalic acid, wet SiO2 | Mild, heterogeneous | High yields, clean workup |

| Nanocatalysis | Functionalized graphene quantum dots | Room temperature, acid-free | High efficiency, green conditions |

Overview of Synthetic Utility of α-Oximinoketone Scaffolds

The synthetic utility of α-oximinoketone scaffolds is extensive and diverse. google.commdpi.comnih.gov These compounds serve as versatile building blocks for the construction of a variety of more complex molecules, particularly heterocyclic compounds. scielo.brnih.govresearchgate.net

One of the most significant applications of α-oximinoketones is in the synthesis of α-aminoketones . The reduction of the oxime functionality provides a direct route to this important class of compounds, which are valuable precursors for many biologically active molecules and azaheterocycles. scielo.brscienceopen.com

α-Oximinoketones are also key intermediates in the synthesis of various heterocyclic systems . For example, they can be used to prepare:

Imidazoles: Reaction with aldehydes and amines can lead to the formation of imidazole (B134444) derivatives. researchgate.net Imidazole N-oxides can also be synthesized from α-oximinoketones. scielo.br

Pyrazines: The self-condensation of α-oximinoketones can yield pyrazine (B50134) derivatives. For instance, 2,5-dimethyl-3,6-diisobutyl-pyrazine is prepared from 5-methyl-3-oximino-2-hexanone. prepchem.comgoogle.com

Pyrroles: Densely functionalized pyrroles can be prepared from the reaction of α-oximinoketones. grafiati.com

4-Imidazolin-2-ones and 2-thiones: These can be synthesized via the corresponding α-aminoketones derived from α-oximinoketones. scielo.brscienceopen.com

Furthermore, α-oximinoketones can undergo a variety of other transformations, including the Beckmann rearrangement, which can lead to the formation of nitriles and carboxylic acids. researchgate.net The specific chemical behavior and synthetic applications of an α-oximinoketone are dictated by its structure and the reaction conditions employed.

The compound 5-Methyl-3-oximino-2-hexanone is a specific example of an α-oximinoketone that has been synthesized and utilized in further chemical transformations. nih.govprepchem.comgoogle.com Its synthesis has been reported via the reaction of 5-methyl-2-hexanone (B1664664) with reagents like 1-pentyl nitrite under acidic conditions or nitrosyl chloride. nih.govprepchem.comgoogle.com This compound has been used as a precursor for the synthesis of its corresponding dioxime derivative, 5-methyl-2,3-hexanedione (B78870) dioxime, and in the preparation of imine derivatives. nih.govtsijournals.com

The following table summarizes some key properties of the starting material for the synthesis of 5-Methyl-3-oximino-2-hexanone:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Methyl-2-hexanone | 110-12-3 | C7H14O | 114.19 |

Structure

3D Structure

Properties

CAS No. |

59303-00-3 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-hydroxyimino-5-methylhexan-2-one |

InChI |

InChI=1S/C7H13NO2/c1-5(2)4-7(8-10)6(3)9/h5,10H,4H2,1-3H3 |

InChI Key |

UUMIQEVZUUGRSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=NO)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Oximino 2 Hexanone and Analogous α Oximinoketones

Conventional Oximation Strategies

Traditional methods for the synthesis of α-oximinoketones primarily involve the nitrosation of carbonyl compounds or the reaction of active methylene (B1212753) compounds with nitrosating agents. These established techniques have been widely utilized and form the foundation of α-oximinoketone chemistry.

Nitrosation of Carbonyl Compounds with Nitrite (B80452) Reagents

The direct nitrosation of ketones at the α-carbon position is a common and effective strategy for preparing α-oximinoketones. This transformation can be achieved using various nitrite-based reagents under different catalytic conditions.

A prevalent method for the synthesis of α-oximinoketones involves the reaction of carbonyl compounds with a combination of an alkali nitrite, typically sodium nitrite, and a mineral acid in the presence of hydroxylamine (B1172632) hydrochloride. rajpub.comgoogle.com The mineral acid facilitates the in-situ formation of nitrous acid, which is the key nitrosating agent. tubitak.gov.tr The reaction proceeds through the nitrosation of the enol form of the ketone. rsc.org The presence of hydroxylamine is crucial for the subsequent formation of the oxime. google.comwikipedia.org

Hydroxylamine is generally used in the form of its salts, such as hydroxylammonium sulfate (B86663) or chloride, due to the instability and explosive nature of the free base. google.comresearchgate.net A weak base is often added to liberate the free hydroxylamine from its salt, making its nitrogen atom available for nucleophilic attack on the carbonyl carbon. quora.com

This acid-catalyzed approach has been successfully applied to a variety of aromatic alkyl ketones, converting them into their corresponding α-oximino derivatives. google.com

Organic nitrites, such as 1-pentyl nitrite and isoamyl nitrite, are effective nitrosating agents for the α-oximation of ketones. researchgate.netnih.gov These reagents are often preferred due to their mild nature, stability, and ease of handling compared to other nitrosating agents. researchgate.net The synthesis of 3-hydroxyimino-5-methyl-2-hexanone (HIMH) has been successfully achieved by reacting 5-methyl-2-hexanone (B1664664) with 1-pentyl nitrite under acidic conditions. nih.govresearchgate.net

Isoamyl nitrite, another commonly used organic nitrite, has been employed in the α-oximation of ketones in combination with chlorotrimethylsilane (B32843) (TMSCl). This system generates nitrosyl chloride (NOCl) in situ, which then reacts with the ketone to produce 1,2-dione monooximes in high yields. researchgate.netscispace.com The reaction can be performed either in a solvent or under solvent-free conditions. researchgate.net Alkyl nitrites have also been used with other catalysts, such as a cobalt(II) complex, for the efficient conversion of α,β-unsaturated carbonyl compounds into α-hydroxyimino derivatives. researchgate.net

The nitrosation of ketones using alkyl nitrites is believed to proceed through the reaction of the enol tautomer with the nitrosating species. researchgate.net The use of alkyl nitrites in ethereal hydrochloric acid has been shown to convert ketones like methyl ethyl ketone and propiophenone (B1677668) into their corresponding oximes. wikipedia.org

| Reagent System | Substrate Example | Product | Yield | Reference |

| 1-Pentyl Nitrite / Acid | 5-Methyl-2-hexanone | 3-Hydroxyimino-5-methyl-2-hexanone | - | nih.gov |

| Isoamyl Nitrite / TMSCl | Various Ketones | 1,2-Dione Monooximes | Excellent | researchgate.netscispace.com |

| Butyl Nitrite / Co(eobe) | α,β-Unsaturated Carbonyls | α-Hydroxyimino Carbonyls | 70-98% | researchgate.net |

A noteworthy development in α-oximation is the use of t-butyl thionitrate as a nitrosating agent. This reagent has proven to be highly effective for the direct α-oximation of ketones containing α-methylene groups. kaist.ac.krresearchgate.net The reactions are typically carried out at low temperatures in a solvent like tetrahydrofuran, affording the corresponding α-oximino-ketones in excellent yields, often ranging from 80-97%. kaist.ac.kr

The proposed advantage of thionitrates over alkyl nitrites lies in the weaker sulfur-nitrogen bond compared to the oxygen-nitrogen bond in nitrites, making the RS⁻ group a better leaving group during the nitrosation step. kaist.ac.kr This method has been successfully applied to various alkyl and benzyl (B1604629) alkyl ketones. kaist.ac.kracs.org

Reaction of Active Methylene Compounds with Nitrosating Agents

Compounds containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups) are readily nitrosated to form α-oximinoketones. researchgate.netgoogle.com This reactivity is due to the increased acidity of the methylene protons, which facilitates the formation of an enolate ion that can then react with a nitrosating agent. rsc.org

A variety of nitrosating agents have been employed for this purpose, including nitrous acid, alkyl nitrites, and nitrosyl chloride. google.com For instance, β-diketones can be chemoselectively mono-oximinated at the methylene carbon using a combination of sodium nitrite and oxalic acid dihydrate in the presence of wet silica (B1680970) gel. nih.gov This method offers good yields and selectivity under mild, heterogeneous conditions. nih.gov

The reaction of active methylene compounds with nitric oxide in the presence of a variable-valence-metal salt catalyst also yields oximes. google.com This process is applicable to a range of substrates, including ketones, nitriles, and β-keto esters. google.com

Advanced and Green Chemistry Approaches in α-Oximation

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for chemical synthesis. In the context of α-oximation, this has led to the exploration of novel catalysts and reaction conditions that align with the principles of green chemistry.

One such approach involves the use of carboxyl and nitrite functionalized graphene quantum dots (CNGQDs) as a dual-purpose reagent. rajpub.com These nanostructures act as both a nitrosonium source and an acidic catalyst, enabling the synthesis of α-oximinoketones from active methylene compounds under mineral acid-free conditions at room temperature. rajpub.com This method offers the advantages of using water as a green solvent, mild reaction conditions, simple workup procedures, and high product yields in shorter reaction times. rajpub.com

Another green approach utilizes bismuth(III) oxide (Bi₂O₃) as a catalyst for the synthesis of oximes from aldehydes and ketones via a solvent-free grinding method. nih.gov This mechanochemical approach generates local heat through grinding, driving the reaction to completion at room temperature. nih.gov The method is applicable to a wide range of carbonyl compounds and offers excellent yields with an easy workup, minimizing waste. nih.gov

Furthermore, the use of silica sulfuric acid in conjunction with sodium nitrite provides a mild and heterogeneous system for the nitrosation of 2-ketomethylquinolines, leading to the corresponding α-oximinoketones in quantitative yields. tubitak.gov.tr This method avoids the use of harsh mineral acids and allows for easy separation of the catalyst. tubitak.gov.tr

The development of electrocatalytic methods also represents a significant advancement. An electrooxidative α-hydroxymethylation of ketones using dimethylformamide (DMF) as a carbon source has been reported, providing β-hydroxy ketones without the need for metal catalysts or chemical oxidants. wmu.edu.cn While not a direct oximation, this highlights the trend towards greener oxidative functionalizations of ketones.

| Method | Catalyst/Reagent | Key Advantages | Reference |

| Graphene Quantum Dots | Carboxyl and Nitrite Functionalized Graphene Quantum Dots (CNGQDs) | Mineral acid-free, room temperature, water as solvent, high yields | rajpub.com |

| Grindstone Chemistry | Bismuth(III) Oxide (Bi₂O₃) | Solvent-free, room temperature, short reaction times, excellent yields | nih.gov |

| Heterogeneous Catalysis | Silica Sulfuric Acid / Sodium Nitrite | Mild conditions, heterogeneous, high yields, easy catalyst separation | tubitak.gov.tr |

Nanocatalyst-Mediated Oximation

The field of nanocatalysis has introduced innovative and highly efficient methods for the synthesis of α-oximinoketones. These approaches often provide advantages such as milder reaction conditions, higher yields, and shorter reaction times compared to conventional methods.

Carboxyl and Nitrite Functionalized Graphene Quantum Dots (CNGQDs) as Dual Catalysts and Reagents

A significant advancement in the synthesis of α-oximinoketones involves the use of carboxyl and nitrite functionalized graphene quantum dots (CNGQDs) as a dual catalyst and reagent. rajpub.com This method facilitates the nitrosation of ketones and diketones under mineral acid-free and mild conditions. rajpub.com

CNGQDs are prepared from carboxyl and hydroxyl functionalized graphene quantum dots (CHGQDs) and serve as both a nitrosonium source and an acidic catalyst. rajpub.comrajpub.com The reaction is typically carried out by dissolving the ketone or diketone in water or a water-alcohol mixture, followed by the slow addition of CNGQDs. rajpub.com The progress of the reaction is monitored by thin-layer chromatography, and the product precipitates out of the solution. rajpub.com This method has been shown to be highly efficient, with optimized conditions yielding up to 90% of the product. rajpub.com The use of CNGQDs represents a green chemistry approach, offering high efficiency and recyclability of the catalyst. rajpub.comrajpub.com

| Reactant | Catalyst Amount (g) | Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| Malonamide | 0.2 | Water | 50 | 65 |

| Diketone/Ketone | 0.4 | Water or Water/Alcohol | 20 | 90 |

Solvent-Free and Mild Reaction Conditions

The development of solvent-free and mild reaction conditions is a key focus in modern organic synthesis to create more environmentally friendly and efficient processes. researchgate.netresearchgate.netorganic-chemistry.org For the synthesis of α-oximinoketones, several methods have been developed that operate under these favorable conditions.

One notable approach involves the use of magnetically separable nano Fe3O4 as a catalyst for the oximation of various carbonyl compounds with hydroxylamine hydrochloride. researchgate.net This reaction is conducted in an oil bath at 70°C to 80°C under solvent-free conditions, affording high to excellent yields of oximes. researchgate.net The catalyst demonstrates remarkable reusability, being effective for up to eight cycles without a significant loss of activity. researchgate.net

Another strategy employs a combination of chlorotrimethylsilane and isoamyl nitrite to achieve α-oximation of ketones. researchgate.net This reaction can be performed either in solution or under solvent-free conditions, producing 1,2-dione monooximes in excellent yields. researchgate.net The in-situ formation of nitrosyl chloride from these reagents is key to the reaction's success. researchgate.net

Furthermore, the use of a combination of oxalic acid dihydrate and sodium nitrite in the presence of wet silica has been reported as an effective system for the chemoselective mono-oximination of β-diketones. nih.govmdpi.com This heterogeneous and mild reaction proceeds at room temperature and provides moderate to excellent yields. nih.govmdpi.com

Ultrasound Irradiation for Enhanced Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, milder conditions, and higher yields. researchgate.net This technique has been successfully applied to the synthesis of α-oximinoketones.

For instance, the reaction of 6-acylmethylphenanthridines with isoamyl nitrite in dimethylformamide (DMF) under ultrasound irradiation produces α-oximino-6-acylmethylphenanthridines in high yields (73-95%). researchgate.net This method is noted for its milder conditions and reduced reaction times compared to conventional heating methods. researchgate.net

Ultrasound has also been utilized in the synthesis of aromatic 1,2-diketones from the corresponding α-oximinoketones in a neutral aqueous system containing iodine and sodium dodecyl sulfate (SDS). nih.govglobalauthorid.com This approach is characterized by its facile and convenient nature, providing very high to excellent yields in short reaction times. nih.gov

Chemo- and Regioselective Nitrosation Techniques

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of α-oximinoketones, particularly when multiple potential reaction sites are present in the substrate molecule. researchgate.netmdpi.com Researchers have developed various techniques to control the selectivity of nitrosation reactions.

Selective C-Nitrosation Methodologies

Selective C-nitrosation is crucial for the synthesis of α-oximinoketones from compounds that possess multiple nucleophilic centers, such as enaminones which have both C- and N-nitrosation sites. researchgate.net A notable method involves the use of isoamyl nitrite under neutral conditions in a solvent like dimethylformamide (DMF). researchgate.netresearchgate.net This approach has been successfully applied to the selective C-nitrosation of 6-acylmethylphenanthridines, which exist predominantly in the enaminone form, to yield α-oximino-6-acylmethylphenanthridines. researchgate.netresearchgate.net The reaction proceeds at room temperature and avoids the use of any added acid. researchgate.netresearchgate.net This method has also proven effective for the selective C(5)-nitrosation of aminopyrimidine derivatives. researchgate.net

Another effective system for selective nitrosation at the methylene group of β-diketones involves using a combination of oxalic acid dihydrate and sodium nitrite in the presence of wet silica (SiO2) in dichloromethane. nih.govmdpi.com This method is highly chemoselective; for example, in a competitive reaction between acetylacetone (B45752) and 2,5-hexanedione (B30556), only the acetylacetone underwent nitrosation, leaving the 2,5-hexanedione intact. mdpi.com The initial nitroso product rapidly rearranges to the more stable oxime. mdpi.com

Strategies for Mono-Oximination Control

Controlling the reaction to achieve mono-oximination is another important aspect, especially with substrates like β-diketones that have multiple reactive methylene or methyl groups. The use of specific reagent systems under controlled conditions is key to achieving this selectivity.

The combination of oxalic acid dihydrate and sodium nitrite with wet silica has been shown to be effective for the mono-oximination of β-diketones. nih.govmdpi.com This heterogeneous system allows for the reaction to occur under mild conditions at room temperature, leading to moderate to excellent yields of the mono-oximinated product. nih.govmdpi.com The use of wet silica is thought to provide a large surface area for the in-situ generation of nitrous acid in low concentrations, which contributes to the selectivity. mdpi.com

Similarly, the use of isoamyl nitrite, often in combination with chlorotrimethylsilane, provides a regiospecific method for the α-oximation of ketones, leading to 1,2-dione monooximes. researchgate.net This approach is effective under both solution and solvent-free conditions. researchgate.net

These selective methodologies are crucial for synthesizing specific α-oximinoketone structures while avoiding the formation of undesired byproducts.

| Method | Reagents | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Selective C-Nitrosation | Isoamyl nitrite | 6-Acylmethylphenanthridines | Selective for C-nitrosation over N-nitrosation in enaminones. | researchgate.netresearchgate.net |

| Chemoselective Mono-Oximination | Oxalic acid dihydrate, Sodium nitrite, Wet SiO2 | β-Diketones | Exclusive nitrosation of the more reactive methylene group. | nih.govmdpi.com |

| Regiospecific α-Oximation | Chlorotrimethylsilane, Isoamyl nitrite | Ketones | Formation of 1,2-dione monooximes. | researchgate.net |

Precursor-Based Synthetic Routes to 5-Methyl-3-oximino-2-hexanone

The synthesis of 5-Methyl-3-oximino-2-hexanone can be effectively achieved through precursor-based methods. These routes primarily involve the introduction of an oximino group (C=NOH) at the α-position to a carbonyl group. The specific choice of precursor and reaction conditions can be tailored to optimize yield and purity.

Synthesis from 5-Methyl-2-hexanone Derivatives

A primary and straightforward method for the synthesis of α-oximinoketones, including 5-Methyl-3-oximino-2-hexanone, is the nitrosation of a ketone precursor at the α-carbon. This reaction typically involves an enol or enolate intermediate, which then reacts with a nitrosating agent.

The general approach starts with the ketone, 5-Methyl-2-hexanone. The reaction is carried out under acidic conditions, which facilitates the formation of the enol tautomer. A suitable nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or an alkyl nitrite, is then introduced. The enol attacks the nitrosating agent, leading to an α-nitroso ketone, which rapidly tautomerizes to the more stable α-oximino ketone.

Key steps in this synthesis include:

Enolization: The ketone is treated with an acid to promote the formation of its enol isomer.

Nitrosation: The enol reacts with a source of the nitrosonium ion (NO⁺).

Tautomerization: The initially formed α-nitroso intermediate rearranges to the final α-oximino product.

Different nitrosating agents can be employed, with alkyl nitrites like methyl nitrite or isoamyl nitrite often being used in the presence of an acid or base catalyst. For instance, the reaction of a ketone with an alkyl nitrite in the presence of a base like sodium ethoxide is a common procedure. Alternatively, using hydrogen chloride as a catalyst with an alkyl nitrite in a solvent like diethyl ether is also an effective method.

Below is a table summarizing typical conditions for the nitrosation of ketones to form α-oximinoketones, which are analogous to the synthesis of 5-Methyl-3-oximino-2-hexanone.

| Precursor | Reagents | Solvent | Catalyst | Yield (%) |

| Propiophenone | Methyl nitrite | Diethyl ether | HCl | 81-87 |

| 2-Hexanone | Isoamyl nitrite | Diethyl ether | HCl | Not specified |

| Cyclohexanone | n-Butyl nitrite | Diethyl ether | HCl | 81-85 |

Utilization of Silyl (B83357) Enol Ethers as Intermediates

An alternative and often more regioselective method for the synthesis of α-oximinoketones involves the use of silyl enol ethers as intermediates. This approach offers advantages in controlling the position of oximation, which is particularly useful for unsymmetrical ketones.

The synthesis begins with the preparation of the silyl enol ether of 5-Methyl-2-hexanone. This can be achieved by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine. This reaction selectively traps the enolate as its silyl ether.

The resulting silyl enol ether is then subjected to nitrosation. A variety of nitrosating agents can be used, including nitrosyl chloride (NOCl) and nitrosyl tetrafluoroborate (B81430) (NOBF₄). The reaction with nitrosyl chloride, for example, proceeds readily at low temperatures to yield the α-oximinoketone after workup. This method is known for its high efficiency and mild reaction conditions.

The use of silyl enol ethers provides a powerful tool for the regiocontrolled synthesis of α-oximinoketones. The reaction of silyl enol ethers with nitrosyl chloride is a notable example, providing good yields of the desired product.

The following table presents data on the synthesis of α-oximinoketones from silyl enol ethers, illustrating the applicability of this method to the synthesis of 5-Methyl-3-oximino-2-hexanone.

| Silyl Enol Ether of | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2-Octanone | Nitrosyl chloride | Dichloromethane | -78 | 89 |

| Cyclohexanone | Nitrosyl chloride | Dichloromethane | -78 | 91 |

| Acetophenone | Nitrosyl chloride | Dichloromethane | -78 | 92 |

Reactivity and Transformation Pathways of 5 Methyl 3 Oximino 2 Hexanone and α Oximinoketone Scaffolds

Rearrangement Reactions

The Beckmann rearrangement and related fragmentation reactions represent the most significant and extensively studied transformations of α-oximinoketones. These reactions, typically initiated by acidic conditions, proceed through the activation of the oxime hydroxyl group, leading to either intramolecular rearrangement to form amides or fragmentation to produce nitriles and carbocation intermediates.

Beckmann Rearrangement and Fragmentation Pathways

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.com The course of this reaction, whether it proceeds through a "normal" rearrangement or an "abnormal" fragmentation pathway, is highly dependent on the structure of the α-oximinoketone, particularly the nature of the group anti-periplanar to the oxime's leaving group, and the reaction conditions employed. wikipedia.orgstackexchange.com

In a "normal" Beckmann rearrangement, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields an amide. masterorganicchemistry.comechemi.com For an acyclic α-oximinoketone like 5-Methyl-3-oximino-2-hexanone, two geometric isomers (E and Z) are possible, which will dictate the migration of either the methyl group (from the C2 position) or the isobutyl group (from the C4 position). The stereospecificity of the rearrangement means that the migrating group is the one situated anti to the leaving group on the nitrogen. wikipedia.org

The reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org The initial step involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com The migration of the anti-alkyl group is concerted with the departure of the leaving group. organic-chemistry.org

Table 1: Influence of Catalyst on the Beckmann Rearrangement of Acyclic Ketoximes This table presents data for analogous acyclic ketoximes as specific data for 5-Methyl-3-oximino-2-hexanone is not readily available in the literature.

| Catalyst | Substrate | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Conc. H₂SO₄ | Acetophenone oxime | Acetanilide | High | wikipedia.org |

| PCl₅ | Benzophenone oxime | Benzoyl anilide | >90 | wikipedia.org |

| TsCl | Cyclohexanone oxime | ε-Caprolactam | High | wikipedia.org |

An alternative pathway, often competing with the normal rearrangement, is the "abnormal" Beckmann rearrangement, more accurately described as a Beckmann fragmentation. wikipedia.orgstackexchange.com This pathway is favored when the group alpha to the oxime can stabilize a positive charge, leading to the formation of a stable carbocation. stackexchange.comechemi.com The fragmentation results in the cleavage of the C-C bond anti to the leaving group, producing a nitrile and a carbocation. wikipedia.org

In the context of α-oximinoketones, the presence of the carbonyl group can influence the reaction outcome. For 5-Methyl-3-oximino-2-hexanone, if the isobutyl group is anti to the leaving group, its fragmentation would lead to the formation of an isobutyl carbocation and a cyano-ketone intermediate. This carbocation can then be trapped by nucleophiles present in the reaction medium or undergo elimination. wikipedia.org Subsequent hydrolysis of the nitrile under the reaction conditions can lead to the formation of a carboxylic acid. wikipedia.org

The choice of reaction conditions, including the acid catalyst and solvent, can significantly influence the ratio of rearrangement to fragmentation products. wikipedia.org Generally, conditions that promote the stability of the potential carbocation intermediate will favor the fragmentation pathway. stackexchange.com

A variation of the Beckmann fragmentation is the fluorinative Beckmann fragmentation, which introduces a fluorine atom into the resulting fragment. This reaction is typically achieved using reagents like diethylaminosulfur trifluoride (DAST). researchgate.netsigmaaldrich.compharm.or.jp The reaction of a ketoxime with DAST can lead to a ring-opening fragmentation in cyclic systems, affording fluorinated carbonitriles. pharm.or.jp

For acyclic α-oximinoketones, the reaction would be expected to proceed through a similar mechanism. The oxime oxygen attacks the sulfur of DAST, leading to the formation of an intermediate that fragments to generate a carbocation and a nitrile. The fluoride (B91410) ion then attacks the carbocation, yielding a fluoroalkane. pharm.or.jp The efficiency of this fragmentation is dependent on the stability of the formed carbocation. While much of the existing research focuses on cyclic ketoximes, the principles are applicable to acyclic substrates capable of forming a stabilized carbocation. researchgate.netnih.gov

Other Fragmentation Reactions

Beyond the Beckmann-type pathways, α-oximinoketones can undergo other fragmentation reactions, often under different reaction conditions. For instance, in mass spectrometry, α-oximinoketones can exhibit characteristic fragmentation patterns. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones and can also be observed in α-oximinoketones. youtube.comlibretexts.org The McLafferty rearrangement is another potential fragmentation pathway if the alkyl chain is sufficiently long to allow for a six-membered ring transition state, leading to the elimination of a neutral alkene. youtube.comyoutube.com

Photochemical conditions can also induce fragmentation of oximes, sometimes leading to products different from those obtained under thermal acidic conditions. nih.gov These reactions often proceed through radical intermediates and can offer alternative synthetic routes to nitriles and other nitrogen-containing compounds.

Reduction Methodologies

The reduction of α-oximinoketones offers a versatile route to valuable synthetic building blocks such as α-amino ketones and α-amino alcohols. biu.ac.ilnih.gov The selectivity of the reduction, targeting either the oxime or both the oxime and ketone functionalities, can be controlled by the choice of reducing agent and reaction conditions.

The catalytic hydrogenation of α-oximinoketones is a widely employed method for their reduction. Depending on the catalyst and reaction conditions, either the oxime group can be selectively reduced to an amine, yielding an α-amino ketone, or both the oxime and ketone can be reduced to afford an α-amino alcohol. biu.ac.il For instance, the reduction of 16-oximino-17-ketosteroids with zinc in acetic acid has been shown to proceed through an α-amino ketone intermediate, which can then be further transformed into an α-ketol. biu.ac.il

Metal hydrides are also effective reagents for the reduction of α-oximinoketones. chem-station.comuop.edu.pkpharmaguideline.comlibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the oxime and the ketone, leading to the corresponding α-amino alcohol. chem-station.comlibretexts.org Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for the reduction of the ketone over the oxime, which would lead to an α-hydroxy oxime. libretexts.org However, the reactivity can be influenced by the specific substrate and reaction conditions.

The diastereoselectivity of the reduction of the ketone group in α-oximinoketones can be influenced by the presence of the adjacent oxime functionality and the choice of reducing agent. The reduction of α-alkoxy and α-amino substituted acyclic ketones has been studied, and the observed stereoselectivity is often explained by models such as the Felkin-Anh and Cram-chelate models. nih.govrsc.org For example, the reduction of α-methoxyimino-β-keto esters using the Noyori–Ikariya complex has been shown to proceed with high enantioselectivity. nih.gov

Table 2: Reduction of α-Oximinoketone Analogs This table presents data for the reduction of compounds structurally related to 5-Methyl-3-oximino-2-hexanone, as specific data for this compound is not readily available.

| Substrate | Reducing Agent/Catalyst | Product | Diastereomeric Ratio/ee | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Methoxyimino-β-keto esters | (S,S)-RuCl(p-cymene)(Ts-DPEN) | α-Methoxyamino-β-hydroxy esters | up to 99:1 er | High | nih.gov |

| 16-Oximino-17-ketosteroid | Zn/AcOH | 16-Amino-17-ketosteroid (intermediate) | N/A | - | biu.ac.il |

| α-Alkoxy ketones | Polymethylhydrosiloxane (PMHS) | syn-α-Alkoxy alcohols | High syn-selectivity | - | nih.gov |

Conversion to α-Amino Ketones

A significant transformation of α-oximinoketones is their reduction to α-amino ketones. These products are valuable synthetic building blocks for a variety of more complex molecules, including pharmaceuticals and natural products. nih.gov The conversion is typically achieved through catalytic hydrogenation.

Historically, this reduction was carried out using palladium catalysts in an acidic medium, such as absolute alcohol containing hydrogen chloride. google.com While effective, this method posed challenges due to the corrosive nature of HCl and the need for anhydrous conditions. google.com A proposed mechanism for the stereospecificity of this reaction suggests that the oxygen and nitrogen atoms of the α-oximinoketone adsorb onto the catalyst surface, forming a rigid, ring-like structure. This chelation controls the direction of hydrogen addition, leading to a single racemic modification of the resulting amino alcohol. acs.org

Later developments introduced a more practical method involving catalytic hydrogenation in an alkaline medium, for instance, using a palladium catalyst in an alcoholic sodium hydroxide (B78521) solution. google.com This approach overcomes the difficulties associated with the acidic method, offering a safer and more economical process. google.com The reduction of the oxime group can lead to the corresponding α-amino ketone, which may be further reduced to an α-amino alcohol depending on the reaction conditions.

The general transformation can be summarized as follows:

Starting Material : α-Oximinoketone

Reagent : H₂, Palladium Catalyst

Product : α-Amino Ketone (can be further reduced to α-Amino Alcohol)

This conversion is a cornerstone in the synthesis of vicinal amino alcohols, which are important chiral compounds. nih.gov

Stereo- and Regioselective Reduction Approaches

The reduction of α-oximinoketones presents challenges in selectivity due to the presence of two reducible functional groups: the ketone and the oxime. Controlling the chemo-, regio-, and stereoselectivity of these reductions is crucial for synthetic applications.

Chemoselectivity and Regioselectivity: The primary challenge is to selectively reduce one functional group in the presence of the other.

Reduction of the Ketone : Baker's yeast has been successfully employed for the stereoselective reduction of the keto group in β-keto-α-oximino nitriles, yielding β-hydroxy-α-oximino nitriles with high enantiomeric purity. elsevierpure.comdntb.gov.ua This demonstrates the potential of biocatalysts to selectively target the ketone while leaving the oxime group intact.

Reduction of the Oxime : Conversely, methods have been developed to selectively reduce the oxime. For instance, pyridine-borane in an acidic medium is known to reduce oximes. escholarship.orgorganic-chemistry.org

A supramolecular host system has been shown to catalyze pyridine (B92270) borane (B79455) reductions of various functional groups, including ketones and oximes, under mild aqueous conditions, highlighting a strategy for achieving chemoselectivity through host-guest chemistry. escholarship.org

Stereoselectivity: When a prochiral ketone is reduced, a new stereocenter is formed. Enantioselective ketone reductions are critical for producing chiral, non-racemic alcohols. wikipedia.org

Catalytic Asymmetric Hydrogenation : Transition-metal catalyzed asymmetric hydrogenation is a powerful method for producing chiral molecules. nih.gov For example, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones affords chiral vicinal amino alcohols with high enantioselectivity. nih.gov

Oxazaborolidine Catalysts : The Corey-Bakshi-Shibata (CBS) reduction uses catalytic amounts of an oxazaborolidine catalyst with a stoichiometric borane source to reduce prochiral ketones to chiral secondary alcohols with predictable stereochemistry. wikipedia.orgmdpi.com

The following table summarizes different approaches to the selective reduction of α-oximinoketone-related structures.

| Reagent/Catalyst | Target Group | Product Type | Selectivity |

| Baker's Yeast | Ketone | β-Hydroxy-α-oximino nitrile | High Enantioselectivity elsevierpure.comdntb.gov.ua |

| Pyridine-Borane / Acid | Oxime | Amino group | Chemoselective escholarship.org |

| H₂ / Palladium Catalyst | Oxime & Ketone | α-Amino alcohol | Stereospecific acs.org |

| Oxazaborolidine / Borane | Ketone | Chiral secondary alcohol | High Enantioselectivity mdpi.com |

| Perakine Reductase (PR) | Ketone | α-Chiral alcohol | High Enantioselectivity nih.gov |

Oxidative Transformations

Oxidative pathways provide another avenue for the transformation of α-oximinoketones, leading to products such as diones or carboxylic acids through C-C bond cleavage.

Oxidative C-C Cleavage of α-Oximinocarbonyl Compounds

The carbon-carbon bond adjacent to the carbonyl group in α-oximinoketones can be cleaved under oxidative conditions. This reaction is a powerful tool for molecular fragmentation and functional group manipulation. The cleavage often proceeds through radical intermediates.

For example, ketoxime esters can undergo single-electron transfer with a transition metal or photosensitizer to generate an iminyl radical. mdpi.com This radical can then undergo β-C-C bond cleavage to produce cyanoalkyl or acyl radicals, which can be trapped by other reagents. mdpi.com While specific studies on 5-Methyl-3-oximino-2-hexanone are not detailed, the general mechanism is applicable to the α-oximinoketone class.

Similarly, acyloin-derived methoximes have been shown to undergo C-C bond cleavage under photo-oxidative conditions to yield ketones. rsc.org This reactivity is analogous to the oxidative cleavage of α-hydroxy ketones, which can be cleaved by dioxygen in the presence of non-heme iron(II) complexes to yield two equivalents of carboxylic acids. nih.gov A metal-free, one-pot synthesis of aryl carboxylic acids from aryl alkyl ketones has also been developed using iodine as a catalyst with DMSO and TBHP as oxidants, proceeding through an oxidative C-C cleavage mechanism. organic-chemistry.org

Synthesis of Multiple Ketones from α-Oximinoketones

The oxime group can be viewed as a protected form of a ketone. Oxidative deoximation, or the cleavage of the oxime to regenerate the carbonyl group, is a key transformation. This process converts an α-oximinoketone into a 1,2-dione.

Various methods exist for this transformation. For instance, photoexcited nitroarenes can effect the oxidative cleavage of oximes to afford the corresponding ketones. rsc.org This method, however, is not tolerant of alkenes, which also undergo cleavage under the reaction conditions. rsc.org The oxidation of α-hydroxy ketones to 1,2-diketones is a related and well-established transformation that can be achieved with various oxidizing agents. nih.gov

The general transformation is:

Starting Material : α-Oximinoketone

Reaction : Oxidative Deoximation

Product : 1,2-Diketone

Peroxidic Intermediate Formation in Oxidative Processes

The mechanism of oxime oxidation often involves highly reactive intermediates. In biological systems, enzymes like nitric oxide synthase (NOS) and cytochrome P450 (CYP450) catalyze the oxidation of oximes. nih.gov Mechanistic studies on model systems suggest that heme peroxo intermediates play a crucial role. nih.govresearchgate.net

The proposed pathway involves a nucleophilic attack by the heme-peroxo species on the oxime carbon atom. nih.gov This leads to the formation of a cyclic reaction intermediate, which then decomposes to yield the ketone product and a nitroxyl (B88944) anion (NO⁻). nih.gov While these studies focus on heme-based systems, they provide valuable insight into the potential involvement of peroxidic species in other oxidative processes of oximes. The initial step is considered rate-limiting. researchgate.net

A proposed mechanistic pathway is as follows:

Formation of a metal-peroxo species.

Nucleophilic attack of the peroxo group on the oxime carbon.

Formation of a cyclic peroxidic intermediate.

Decomposition of the intermediate to the ketone and other byproducts.

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukic.ac.uk The α-oximinoketone scaffold is well-suited for such transformations due to the distinct reactivity of its two functional groups.

Derivatization of the Carbonyl Group:

Reduction : As discussed, the ketone can be reduced to a secondary alcohol. solubilityofthings.com

Wittig Reaction : The ketone can react with phosphorus ylides to form alkenes.

Reductive Amination : The ketone can be converted to an amine via an intermediate imine. wikipedia.org

Derivatization of the Oxime Group:

Beckmann Rearrangement : In the presence of an acid catalyst, oximes can undergo rearrangement to form amides. fiveable.me

Reduction : The oxime can be reduced to a primary amine.

Hydrolysis : The oxime can be hydrolyzed back to the carbonyl group, yielding a 1,2-dione.

Alkylation/Acylation : The oxime oxygen can be alkylated or acylated to form oxime ethers or esters, which exhibit different reactivity, particularly in radical reactions. nsf.gov

The following table provides examples of functional group interconversions starting from an α-oximinoketone scaffold.

| Starting Group | Reaction Type | Reagent(s) | Resulting Group |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol solubilityofthings.com |

| Ketone | Reductive Amination | Amine, Reducing Agent | Secondary Amine wikipedia.org |

| Oxime | Reduction | H₂/Catalyst | Primary Amine acs.org |

| Oxime | Beckmann Rearrangement | Acid Catalyst (e.g., H₂SO₄) | Amide fiveable.me |

| Oxime | Oxidative Cleavage | Photoexcited Nitroarenes | Ketone (forming a 1,2-dione) rsc.org |

These strategies allow chemists to use α-oximinoketones as versatile platforms for synthesizing a wide range of more complex molecules by systematically modifying their functional groups.

Formation of Dioxime Derivatives

The presence of a carbonyl group adjacent to the oxime functionality in 5-Methyl-3-oximino-2-hexanone allows for its conversion into vicinal dioxime (α-dioxime) derivatives. This transformation is typically achieved through reaction with an excess of hydroxylamine (B1172632). In this process, the ketone group at the C-2 position undergoes condensation with a molecule of hydroxylamine, mirroring the initial synthesis of the oxime group at C-3. uctm.edubyjus.com

The general reaction involves treating the α-oximinoketone with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base to liberate the free hydroxylamine. uctm.edu The resulting 5-Methyl-2,3-dioximino-hexane is a vicinal dioxime, a class of compounds widely recognized for their ability to form stable, colored complexes with various transition metals, which is of significant interest in analytical chemistry. uctm.edu

Table 1: General Reaction for Dioxime Formation

| Reactant | Reagent | Product |

|---|---|---|

| 5-Methyl-3-oximino-2-hexanone | Hydroxylamine (NH₂OH) | 5-Methyl-2,3-dioximino-hexane |

Reactions with Hydrazine (B178648) Derivatives (e.g., 2,4-Dinitrophenylhydrazine)

The ketone functionality of 5-Methyl-3-oximino-2-hexanone readily undergoes condensation reactions with hydrazine and its derivatives. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), commonly known as Brady's reagent. This reaction serves as a qualitative test for aldehydes and ketones. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. acs.org This product is typically a brightly colored yellow, orange, or red solid, and its formation confirms the presence of the carbonyl group. acs.org

The reaction is a nucleophilic addition-elimination (or condensation) reaction. acs.org The product formed from 5-Methyl-3-oximino-2-hexanone would be named 5-Methyl-3-oximino-2-hexanone 2,4-dinitrophenylhydrazone. Other hydrazine derivatives, such as hydrazine hydrate (B1144303) or phenylhydrazine, react similarly to yield the corresponding hydrazones.

Condensation with Thioamide Derivatives (e.g., Dithiooxamide)

The α-oximinoketone scaffold is a valuable precursor for the synthesis of sulfur-containing heterocyclic compounds, such as thiazoles. While the direct condensation with dithiooxamide (B146897) is less commonly documented for this specific substrate, a notable reaction involves the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to afford thiazoles in very good yields under mild conditions. organic-chemistry.org This transformation highlights the reactivity of the oxime group in forming C-N and C-S bonds, which are essential for constructing the thiazole (B1198619) ring. The reaction demonstrates the utility of α-oximinoketones as building blocks in multicomponent reactions for heterocyclic synthesis.

Applications as Synthetic Intermediates

The dual functionality of α-oximinoketones like 5-Methyl-3-oximino-2-hexanone makes them highly valuable intermediates in organic synthesis, providing access to a diverse range of more complex molecules.

Precursors for Amino Acids and α-Diketones

α-Oximinoketones are well-established precursors for the synthesis of α-amino acids and α-diketones. rajpub.com

α-Amino Acid Synthesis: The reduction of the oxime group is a key step in synthesizing α-amino acids. acs.org Catalytic hydrogenation or treatment with various reducing agents can convert the C=NOH group into an amino group (-NH₂). wikipedia.org The adjacent ketone can be simultaneously or sequentially reduced. Through a series of protection, reduction, and deprotection steps, the α-oximinoketone backbone can be transformed into the corresponding α-amino acid.

α-Diketone Synthesis: The hydrolysis of the oxime group provides a straightforward method for preparing α-diketones. wikipedia.org This reaction is typically carried out by heating the α-oximinoketone in the presence of an inorganic acid. wikipedia.orgorganic-chemistry.org The C=NOH bond is cleaved, regenerating a carbonyl group and releasing hydroxylamine. For 5-Methyl-3-oximino-2-hexanone, this hydrolysis would yield 5-methyl-2,3-hexanedione (B78870), a vicinal diketone. These diketones are themselves versatile synthetic intermediates. organic-chemistry.org

Table 2: Synthetic Transformations of α-Oximinoketones

| Starting Material | Transformation | Product Class |

|---|---|---|

| 5-Methyl-3-oximino-2-hexanone | Reduction of oxime | α-Amino acid precursor |

Role in Synthesis of Heterocyclic Compounds (e.g., Nitrosopyrazoles, Vinylimidazoles, Pyrroles, Imidazoles, Isoxazoles)

The reactivity of the ketone and oxime groups makes α-oximinoketones key building blocks for a variety of heterocyclic systems. rajpub.com

Nitrosopyrazoles: These compounds can be synthesized from α-oximinoketone derivatives. rajpub.com

Thiazoles: As mentioned previously, copper-catalyzed multicomponent reactions involving oximes can efficiently produce thiazole rings. organic-chemistry.org

Pyrroles, Imidazoles, and Isoxazoles: General synthetic strategies allow for the conversion of 1,2-dicarbonyl compounds and their derivatives into five-membered heterocycles. For instance, reaction with amines and aldehydes can lead to imidazoles (Paal-Knorr synthesis variants), while reaction with primary amines can yield pyrroles. The inherent N-O bond in the oxime functionality can also be utilized in rearrangements or cyclizations to form isoxazoles.

The versatility of this scaffold makes it an attractive starting material for combinatorial chemistry and the synthesis of libraries of heterocyclic compounds for drug discovery.

Intermediates in Complex Molecule Synthesis (e.g., Tetrodotoxin)

The α-oximinoketone structural motif serves as a crucial precursor in the synthesis of highly complex natural products. A prominent example is its potential role in the synthesis of Tetrodotoxin, a potent neurotoxin. researchgate.net

In one of the most efficient total syntheses of tetrodotoxin, a key strategic step involves an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. researchgate.netchemrxiv.org This reaction masterfully constructs the central, highly functionalized cyclohexane (B81311) ring of the molecule. organic-chemistry.orgthieme.de Oximes, including α-oximinoketones, are direct precursors to nitrile oxides, which can be generated in situ through oxidation. Therefore, a molecule containing an α-oximinoketone scaffold could be elaborated and then converted into the necessary nitrile oxide intermediate to perform this key cycloaddition, highlighting the strategic importance of this functional group in the advanced synthesis of complex targets like tetrodotoxin. researchgate.netchemrxiv.org

Stereochemical Investigations of α Oximinoketones

E/Z (Syn/Anti) Isomerism and Configuration Assignment

The oximation of the unsymmetrical ketone 5-methyl-3-hexanone leads to the formation of two geometric isomers, conventionally termed E and Z. In the context of oximes, these are also referred to as syn and anti, depending on the spatial relationship between the hydroxyl group and the substituents on the imino carbon. For 5-Methyl-3-oximino-2-hexanone, the isomers are defined by the orientation of the hydroxyl group relative to the methyl and isobutyl groups attached to the C=N double bond.

Spectroscopic Differentiation of Oximino Isomers

Spectroscopic methods are essential for the differentiation and characterization of the E and Z isomers of α-oximinoketones. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct signatures for each isomer. nih.govresearchgate.netcreative-biostructure.com

In ¹H NMR spectroscopy, the chemical shift of protons on the carbon atoms alpha to the C=N bond is particularly informative. The protons of the alkyl group that is syn (on the same side) to the oxime's hydroxyl group typically experience a different electronic environment compared to the protons of the group that is anti (on the opposite side). This difference in shielding results in distinct chemical shifts. For 5-Methyl-3-oximino-2-hexanone, the protons of the methyl group (C1) and the methylene (B1212753) group of the isobutyl chain (C4) will appear at different frequencies depending on the isomer.

¹³C NMR spectroscopy is also a powerful tool for isomer assignment. The carbon atom of the alkyl group syn to the hydroxyl group is generally shielded and resonates at a higher field (lower ppm value) compared to the same carbon in the anti configuration. Therefore, the C1 (methyl) and C4 (methylene of the isobutyl group) carbons will have measurably different chemical shifts in the E and Z isomers. msu.edu

Infrared (IR) spectroscopy can also offer clues, although often less definitively than NMR. The stretching frequencies of the C=N and N-O bonds may show slight variations between the E and Z isomers due to differences in their molecular geometry and intermolecular interactions, such as hydrogen bonding.

| Technique | Parameter | Predicted Observation for E-Isomer (OH anti to Methyl) | Predicted Observation for Z-Isomer (OH syn to Methyl) |

|---|---|---|---|

| ¹H NMR | Chemical Shift of C1-H₃ | More downfield | More upfield |

| ¹³C NMR | Chemical Shift of C1 | More downfield | More upfield (shielded) |

| IR Spectroscopy | ν(C=N), ν(N-O) | Slightly different frequencies due to geometry | Slightly different frequencies due to geometry |

Influence of Steric Hindrance on Isomer Formation

In the oximation of unsymmetrical ketones, the ratio of the resulting E and Z isomers is often governed by steric factors. The nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon is followed by dehydration, and the final geometry of the oxime can be influenced by the relative size of the two alkyl groups attached to the carbonyl.

For 5-methyl-3-hexanone, the two groups flanking the carbonyl are a methyl group and an isobutyl group. The isobutyl group is significantly bulkier than the methyl group. Kinetically controlled oximation reactions, particularly under acidic conditions, often favor the formation of the less sterically hindered isomer. In this case, the hydroxyl group would preferentially orient itself away from the bulky isobutyl group, leading to the preferential formation of the E-isomer (where the OH is anti to the isobutyl group and syn to the methyl group). However, under thermodynamic control, the isomer ratio may shift to favor the most stable isomer, which can sometimes be influenced by other factors like hydrogen bonding.

Factors Influencing Stereoselectivity in Oximation Reactions

The stereoselectivity of oximation reactions is not solely dependent on steric hindrance. Several other factors can influence the E/Z isomer ratio, including:

Reaction pH: The reaction is typically carried out in a weakly acidic medium. The pH can affect the rate of both oxime formation and the potential for E/Z isomerization. researchgate.net Acid catalysis can facilitate the interconversion of the two isomers, eventually leading to a thermodynamically controlled product ratio. researchgate.net

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, leading to an equilibrium mixture of the E and Z forms. researchgate.net Lower temperatures tend to favor the kinetically controlled product.

Solvent: The polarity of the solvent can influence the transition state of the reaction and the stability of the isomers, thereby affecting the product ratio.

Reagent: The specific oximation reagent used (e.g., hydroxylamine hydrochloride, free hydroxylamine) can also play a role in the observed stereoselectivity.

Stereochemical Implications in Subsequent Transformations

The specific E or Z configuration of the oxime is of paramount importance as it dictates the stereochemical outcome of subsequent reactions.

Isomer-Specific Reactivity in Beckmann Rearrangements

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.orgunacademy.com This reaction is highly stereospecific: the group that is anti-periplanar to the hydroxyl leaving group on the nitrogen atom is the one that migrates. wikipedia.org This means that the E and Z isomers of 5-Methyl-3-oximino-2-hexanone will yield two different amide products.

For the E-isomer , the isobutyl group is anti to the hydroxyl group. Upon treatment with an acid catalyst (like sulfuric acid or phosphorus pentachloride), the isobutyl group will migrate to the nitrogen atom. Subsequent hydrolysis of the intermediate nitrilium ion will yield N-isobutylacetamide .

For the Z-isomer , the methyl group is anti to the hydroxyl group. Under the same reaction conditions, the methyl group will migrate, leading to the formation of N-methyl-3-methylbutanamide .

This isomer-specific reactivity underscores the importance of controlling the stereochemistry of the initial oximation reaction to achieve a desired synthetic outcome.

| Starting Isomer | Migrating Group (Anti to -OH) | Amide Product |

|---|---|---|

| E-5-Methyl-3-oximino-2-hexanone | Isobutyl | N-isobutylacetamide |

| Z-5-Methyl-3-oximino-2-hexanone | Methyl | N-methyl-3-methylbutanamide |

Stereochemical Influence on Mass Spectrometry Fragmentation (e.g., McLafferty Rearrangement)

In electron ionization mass spectrometry (EI-MS), the fragmentation patterns of molecules provide valuable structural information. The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds and their derivatives, including oximes, that possess a gamma-hydrogen atom. wikipedia.org This reaction involves the transfer of a γ-hydrogen to the functional group, followed by cleavage of the β-bond. nih.gov

For 5-Methyl-3-oximino-2-hexanone, both the methyl and isobutyl groups have γ-hydrogens available for transfer. Research on other oximes has shown that E and Z isomers can exhibit differences in their mass spectra. nih.govnih.gov Specifically, the intensity of fragment ions resulting from the McLafferty rearrangement can be dependent on the stereochemistry. It has been observed in some cases that the McLafferty rearrangement is more pronounced in the mass spectra of E-isomers compared to Z-isomers. nih.gov This suggests that the spatial arrangement of the oxime group can influence the favorability of the six-membered transition state required for the hydrogen transfer, thus affecting the abundance of the resulting fragment ions. While the specific fragmentation pattern for 5-Methyl-3-oximino-2-hexanone isomers would require experimental verification, a difference in the relative intensities of key fragment ions between the E and Z forms is anticipated. nih.govnih.gov

Advanced Analytical Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Oximino Ketone Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 5-Methyl-3-oximino-2-hexanone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For 5-Methyl-3-oximino-2-hexanone, the spectrum would reveal distinct signals for the protons on the two methyl groups attached to the isopropyl moiety, the methine proton of the isopropyl group, the methylene (B1212753) protons, the methyl protons adjacent to the carbonyl group, and the hydroxyl proton of the oxime. The chemical shift (δ) of each proton is influenced by its electronic environment. Protons adjacent to electron-withdrawing groups like the carbonyl and oxime functionalities are deshielded and appear at a higher chemical shift (downfield).

The expected ¹H NMR chemical shifts for 5-Methyl-3-oximino-2-hexanone are detailed in the table below. The splitting pattern of each signal, governed by the n+1 rule, provides information about the number of adjacent protons. For instance, the signal for the methine proton (H-5) would be split into a multiplet by the adjacent methyl and methylene protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern |

| C1-H₃ (CH₃-C=O) | 2.0 - 2.5 | Singlet (s) |

| C4-H₂ (-CH₂-) | 2.2 - 2.6 | Doublet (d) |

| C5-H (-CH-) | 1.8 - 2.2 | Multiplet (m) |

| C6-H₃ & C6'-H₃ (CH(CH₃)₂) | 0.8 - 1.2 | Doublet (d) |

| N-OH | 9.0 - 12.0 | Broad Singlet (br s) |

Note: Predicted values based on typical chemical shift ranges for similar functional groups.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 5-Methyl-3-oximino-2-hexanone would produce a distinct signal in the spectrum. The chemical shifts of the carbonyl carbon (C2) and the oximino carbon (C3) are particularly diagnostic, appearing significantly downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The chemical shifts of the aliphatic carbons provide information about the hydrocarbon portion of the molecule.

The following table outlines the predicted ¹³C NMR chemical shifts for 5-Methyl-3-oximino-2-hexanone.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (CH₃-C=O) | 25 - 35 |

| C2 (C=O) | 195 - 210 |

| C3 (C=NOH) | 150 - 165 |

| C4 (-CH₂-) | 30 - 40 |

| C5 (-CH-) | 25 - 35 |

| C6 & C6' (CH(CH₃)₂) | 20 - 25 |

Note: Predicted values based on typical chemical shift ranges for similar functional groups and data for related compounds like 5-methyl-2-hexanone (B1664664) oxime. chemicalbook.com

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms. wikipedia.orgcreative-biostructure.com For 5-Methyl-3-oximino-2-hexanone, several 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. wikipedia.org Cross-peaks in the COSY spectrum would confirm the connectivity between the protons on C4, C5, and the two methyl groups at C6. For example, a cross-peak would be observed between the signals for the C4 methylene protons and the C5 methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orgcreative-biostructure.com This would allow for the definitive assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like C2 and C3) and for piecing together the molecular fragments. For example, the protons of the methyl group at C1 would show a correlation to the carbonyl carbon at C2 and the oximino carbon at C3.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. elte.hu

The IR spectrum of 5-Methyl-3-oximino-2-hexanone would be characterized by several key absorption bands that are indicative of its structure. The carbonyl group (C=O) exhibits a strong, sharp absorption band, while the oxime group gives rise to characteristic C=N and O-H stretching vibrations. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1680 - 1715 | Strong, Sharp |

| Oxime (C=N) | Stretch | 1620 - 1680 | Medium to Weak |

| Oxime (O-H) | Stretch | 3100 - 3600 | Broad |

The exact position of the carbonyl stretch can be influenced by conjugation. In this α-oximino ketone, the C=O stretching frequency is expected to be slightly lower than that of a simple aliphatic ketone due to the electronic effects of the adjacent oxime group. The O-H stretch of the oxime is typically broad due to hydrogen bonding.

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular weight of 5-Methyl-3-oximino-2-hexanone (C₇H₁₃NO₂) is 143.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 143.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. The fragmentation pattern of ketones and oximes is well-documented. libretexts.orgchemistrynotmystery.com For 5-Methyl-3-oximino-2-hexanone, several key fragmentation pathways are expected:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orglibretexts.org This would result in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z = 128, or the loss of an isobutyl radical (•C₄H₉) to form an acylium ion at m/z = 86.

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a McLafferty rearrangement. chemistrynotmystery.comlibretexts.orgyoutube.com In this case, a hydrogen atom from the isobutyl group could be transferred to the carbonyl oxygen, followed by cleavage of the β-C-C bond, leading to the formation of a neutral alkene and a charged enol fragment.

Cleavage of the N-O Bond: Oximes can undergo cleavage of the N-O bond, which could lead to the loss of a hydroxyl radical (•OH) resulting in a fragment at m/z = 126.

Loss of Small Neutral Molecules: Fragmentation can also involve the loss of small, stable neutral molecules such as water (H₂O) from the molecular ion, resulting in a peak at m/z = 125.

The relative abundance of these fragment ions would help to confirm the structure of 5-Methyl-3-oximino-2-hexanone.

Chiroptical Spectroscopic Techniques

Chiroptical techniques are essential for studying stereochemical aspects of chiral molecules, which are molecules that are non-superimposable on their mirror images.

5-Methyl-3-oximino-2-hexanone possesses a chiral center at the C5 carbon atom. Therefore, its enantiomers are optically active. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. arxiv.org This technique is exquisitely sensitive to the three-dimensional structure of molecules.

A CD spectrum provides information about the stereochemistry and conformation of the molecule. For an α-oximinoketone like 5-Methyl-3-oximino-2-hexanone, the electronic transitions associated with the carbonyl and oximino chromophores will give rise to CD signals. The sign (positive or negative) and magnitude of these signals can be used to assign the absolute configuration (R or S) of the chiral center by comparing experimental data with theoretical calculations or with data from structurally related compounds of known configuration.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy orbital. The structure of 5-Methyl-3-oximino-2-hexanone contains two key chromophores: the carbonyl group (C=O) and the oximino group (C=N).

The expected electronic transitions include:

n → π* transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital. These transitions are typically of lower energy (longer wavelength) and have weak absorption intensity. For simple ketones, this absorption is often found in the 270-300 nm range. masterorganicchemistry.com

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are of higher energy (shorter wavelength) and are much more intense. For conjugated systems like α-oximinoketones, these absorptions are expected in the 200-270 nm range. researchgate.netnih.gov

The exact position and intensity of these absorption bands are sensitive to the solvent and the specific electronic environment of the chromophores.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for 5-Methyl-3-oximino-2-hexanone

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

| n → π | C=O, C=N | 270 - 300 | Weak |

| π → π | C=C-N=O (conjugated system) | 200 - 270 | Strong |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of 5-Methyl-3-oximino-2-hexanone, both gas and liquid chromatography are highly applicable for its isolation from reaction mixtures and for quantitative analysis.

Gas Chromatography (GC): Given its moderate molecular weight and likely volatility, 5-Methyl-3-oximino-2-hexanone should be amenable to analysis by Gas Chromatography. Separation would be achieved on a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like a phenyl polysiloxane). The choice of column depends on the need to separate it from starting materials, byproducts, or its own geometric (E/Z) isomers. nih.gov Detection can be accomplished using a Flame Ionization Detector (FID) for general quantification or a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. mdpi.com In some cases, derivatization (e.g., silylation) of the oxime's hydroxyl group may be employed to improve thermal stability and chromatographic peak shape. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly if the compound exhibits thermal instability or low volatility. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be a standard approach for separation. auroraprosci.comnih.gov Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., in the 210-240 nm range for the π → π* transition). Coupling HPLC with mass spectrometry (LC-MS) provides the combined power of chromatographic separation with mass-based detection for highly sensitive and specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Oximino Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of oximino derivatives such as 5-Methyl-3-oximino-2-hexanone, GC provides the separation from other components in a mixture, while MS aids in the structural elucidation through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectra of ketoximes are characterized by distinct fragmentation pathways. A principal fragmentation route for aliphatic ketoximes is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the oxime nitrogen with subsequent cleavage of the β-carbon-carbon bond. researchgate.netnih.gov This rearrangement is a key diagnostic tool in the interpretation of the mass spectra of such compounds. The mass spectrum of the isomeric compound, 5-methyl-2-hexanone oxime, showcases characteristic fragments that can be expected for this class of compounds. nist.gov

Table 1: Hypothetical GC-MS Parameters for the Analysis of 5-Methyl-3-oximino-2-hexanone

| Parameter | Value |

| Gas Chromatograph | |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Derivatized Carbonyls

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For the analysis of 5-Methyl-3-oximino-2-hexanone, reversed-phase HPLC with UV detection is a suitable method. The presence of the oxime functionality and the carbonyl group allows for detection at specific wavelengths.

The separation of oxime isomers, such as the E and Z isomers of 5-Methyl-3-oximino-2-hexanone, can often be achieved using HPLC. nih.gov The choice of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition are critical for achieving good resolution. For applications requiring mass spectrometric detection (LC-MS), volatile buffers and solvents, such as formic acid instead of phosphoric acid, should be employed in the mobile phase. nih.gov

Table 2: Illustrative HPLC Conditions for the Analysis of Ketoximes

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. The synthesis of 5-Methyl-3-oximino-2-hexanone from its corresponding ketone, 5-methyl-2,3-hexanedione (B78870), and a hydroxylamine (B1172632) derivative can be effectively monitored using TLC.

By spotting the reaction mixture alongside the starting material and, if available, the pure product on a TLC plate, the consumption of the reactant and the formation of the product can be visualized over time. nih.govorientjchem.org The difference in polarity between the ketone starting material and the oxime product will result in different retention factors (Rf values), allowing for a clear assessment of the reaction's progression. The completion of the reaction is indicated by the disappearance of the starting material spot. orgsyn.org

Table 3: Typical TLC Parameters for Monitoring Oxime Synthesis

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 plates |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) and/or staining reagents (e.g., permanganate) |

Derivatization Reagents for Chromatographic Analysis (e.g., PFBHA, DNPH)